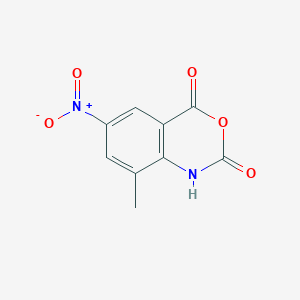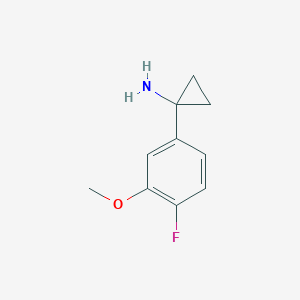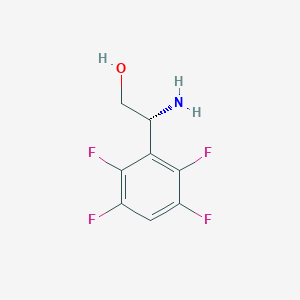
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol typically involves the formation of the tetrazole ring followed by the introduction of the thiol group. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated thiol derivatives.
Applications De Recherche Scientifique
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propane-1-thiol imparts unique chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form covalent bonds with proteins, making this compound particularly useful in various applications .
Propriétés
Formule moléculaire |
C8H16N4S |
|---|---|
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
3-(2-tert-butyltetrazol-5-yl)propane-1-thiol |
InChI |
InChI=1S/C8H16N4S/c1-8(2,3)12-10-7(9-11-12)5-4-6-13/h13H,4-6H2,1-3H3 |
Clé InChI |
IVONMKJACGODMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1N=C(N=N1)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



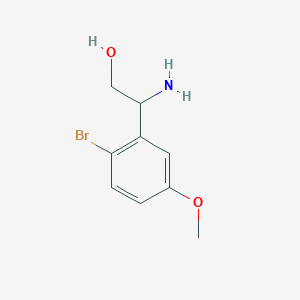
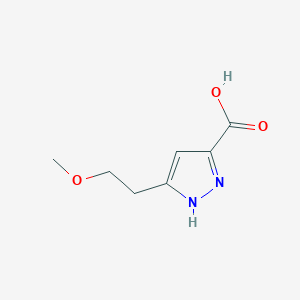

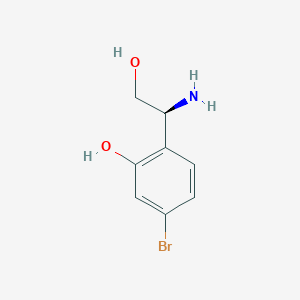
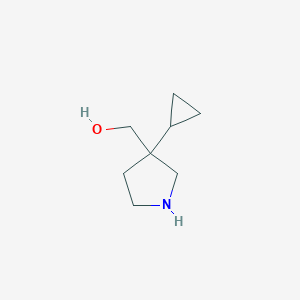
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
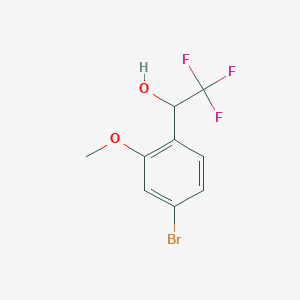
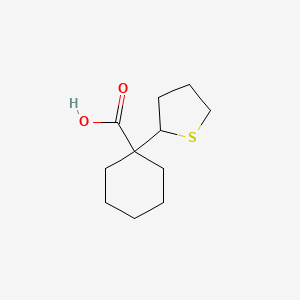

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
